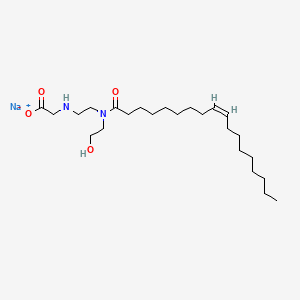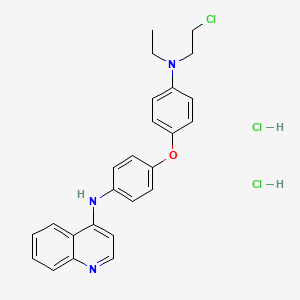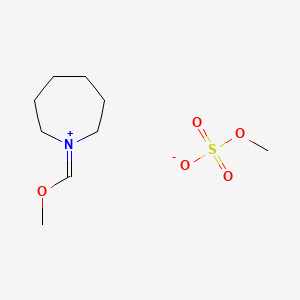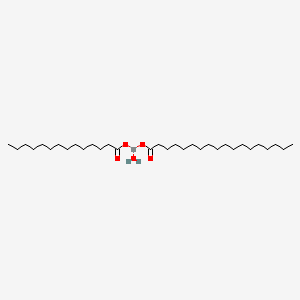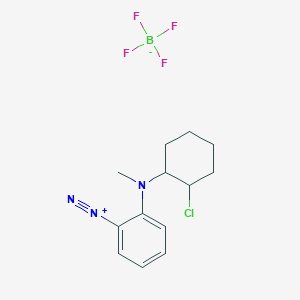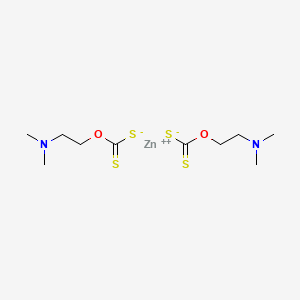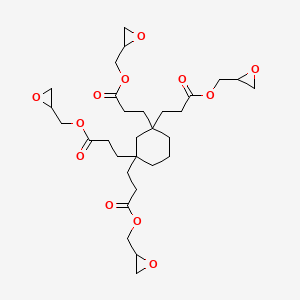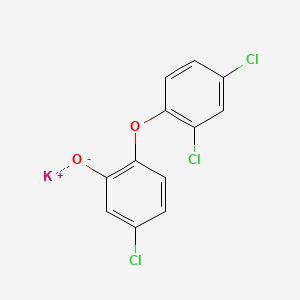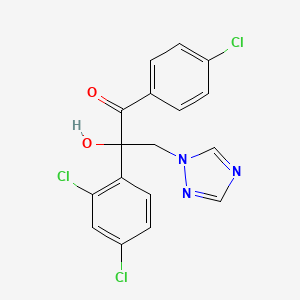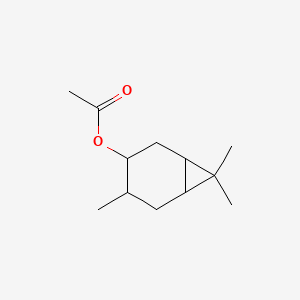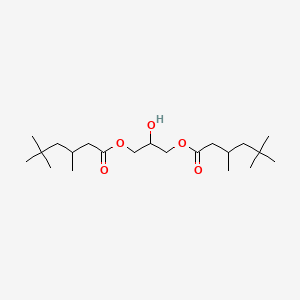
2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate) is a chemical compound with the molecular formula C21H40O5 and a molecular weight of 372.5393 g/mol. It is known for its unique structure, which includes two 3,5,5-trimethylhexanoate groups attached to a 2-hydroxypropane-1,3-diyl backbone. This compound is used in various industrial and scientific applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate) typically involves the esterification of 2-hydroxypropanone with 3,5,5-trimethylhexanoic acid . The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification . The product is then purified through distillation or recrystallization to obtain the final compound .
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate) involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst under controlled temperature and pressure conditions . The product is then separated and purified using industrial-scale distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate) undergoes various chemical reactions, including:
Esterification: The formation of esters from acids and alcohols.
Hydrolysis: The breakdown of esters into acids and alcohols in the presence of water and an acid or base catalyst.
Oxidation: The conversion of the hydroxyl group to a carbonyl group under oxidative conditions.
Common Reagents and Conditions
Esterification: Sulfuric acid as a catalyst, reflux conditions.
Hydrolysis: Acidic or basic conditions, water as a reagent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 3,5,5-trimethylhexanoic acid and 2-hydroxypropanone.
Oxidation: 2-oxo-propane-1,3-diyl bis(3,5,5-trimethylhexanoate).
Scientific Research Applications
2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate) involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can further interact with biological systems.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 5,5’-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bis(4-oxo-4H-chromene-2-carboxylate) .
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide .
Uniqueness
2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate) is unique due to its specific ester groups and the presence of a hydroxyl group on the propane backbone. This structure imparts distinct chemical properties, making it valuable in various applications.
Properties
CAS No. |
97467-72-6 |
|---|---|
Molecular Formula |
C21H40O5 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[2-hydroxy-3-(3,5,5-trimethylhexanoyloxy)propyl] 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/C21H40O5/c1-15(11-20(3,4)5)9-18(23)25-13-17(22)14-26-19(24)10-16(2)12-21(6,7)8/h15-17,22H,9-14H2,1-8H3 |
InChI Key |
CWNHMBDYDBMCOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OCC(COC(=O)CC(C)CC(C)(C)C)O)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


